Lipophilicity Advantage (XLogP3-AA) Over Non‑CF₃ and Isomeric Analogs
The computed XLogP3‑AA of 5‑bromo‑2‑methyl‑3‑(trifluoromethyl)aniline (3.2) is markedly higher than that of 5‑bromo‑2‑methylaniline (2.5), indicating superior passive membrane permeability potential, while remaining within the typically desired range for oral bioavailability [1][2]. The positional isomer 3‑bromo‑4‑methyl‑5‑(trifluoromethyl)aniline shows a comparable XLogP3 value but presents a different steric and electronic environment for cross‑coupling .
| Evidence Dimension | Lipophilicity (computed XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.2 |
| Comparator Or Baseline | 5-Bromo-2-methylaniline: XLogP3‑AA = 2.5; 3-Bromo-4-methyl-5-(trifluoromethyl)aniline: XLogP3‑AA = 3.2 (isomeric analog) |
| Quantified Difference | Δ XLogP3‑AA = +0.7 vs. non‑CF₃ analog; isomeric analog has similar lipophilicity but distinct spatial substitution pattern |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity translates to improved membrane permeability and potentially higher oral bioavailability, making the compound a more attractive scaffold for medicinal chemistry when compared to analogs lacking the trifluoromethyl group.
- [1] PubChem. (2025). 5-Bromo-2-methyl-3-(trifluoromethyl)aniline (CID 130778060). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1804407-07-5 View Source
- [2] PubChem. (2025). 5-Bromo-2-methylaniline (CID 2734805). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2734805 View Source
